
2-(Piperidinomethyl)-1-Naphthol
Overview
Description
2-(Piperidinomethyl)-1-Naphthol is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 670854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-(Piperidinomethyl)-1-Naphthol in complex mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclofructan-based columns) and mobile phases containing n-heptane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA) in optimized ratios (e.g., 75/25/0.1 v/v/v) is effective for resolving stereoisomers and quantifying the compound. Validation parameters include retention factors (k'), separation factors (α), and resolution (RS), with recovery rates >96% and root mean square error of prediction (RMSEP) <0.12 μg·L<sup>−1</sup> .
Q. How can the thermal stability of this compound be experimentally validated?
- Methodological Answer : Thermo-gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can assess decomposition temperatures and activation energies. Reference studies on 1-naphthol derivatives show resistance to thermal degradation up to 300°C, with racemization kinetics monitored via circular dichroism (CD) spectroscopy under controlled heating conditions .
Q. What experimental protocols are used to synthesize this compound derivatives?
- Methodological Answer : Multi-step synthesis involves coupling diazonium salts with 1-naphthol under basic conditions, followed by piperidinomethylation via Mannich reactions. Purification employs silica gel chromatography, with structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS). Yields typically range from 40–60%, depending on substituent steric effects .
Advanced Research Questions
Q. What challenges arise in chiral separation of this compound derivatives, and how are they addressed?
- Methodological Answer : Enantiomer separation is hindered by steric hindrance from the piperidinomethyl group and planar naphthol ring. Using cyclofructan-based chiral stationary phases (CSPs) with IPA/TFA modifiers improves resolution by enhancing π-π interactions. Thermodynamic studies (ΔΔH° ≈ -3.0 kJ·mol<sup>−1</sup>, ΔΔS° ≈ -9 J·mol<sup>−1</sup>·K<sup>−1</sup>) confirm enthalpy-driven separations, requiring temperature-controlled HPLC systems (5–40°C) .
Q. How do structural analogs interfere with enzymatic degradation pathways of this compound?
- Methodological Answer : Competitive inhibition occurs when analogs like 4-chloro-1-naphthol or 2-naphthol bind to flavin-containing monooxygenases (e.g., 1-Naphthol-2-Hydroxylase). Kinetic assays (e.g., Km = 9.6 μM for 1-naphthol vs. Ki = 79.8 μM for inhibitors) and HPLC metabolite profiling (e.g., detection of 1,2-dihydroxynaphthalene) identify interference mechanisms. Anaerobic controls confirm oxygen-dependent hydroxylation .
Q. What contradictions exist in thermodynamic data for this compound derivatives, and how are they resolved?
- Methodological Answer : Discrepancies in ideal-gas entropy (e.g., ±10 J·mol<sup>−1</sup>·K<sup>−1</sup>) arise from computational vs. experimental methods (combustion calorimetry, ebulliometry). Mutual validation protocols compare computational density functional theory (DFT) results with experimental heat capacities (ΔfusH = 22.5 kJ·mol<sup>−1</sup>) and vapor pressures, with outlier studies excluded via statistical consistency checks .
Q. How do photocatalytic degradation kinetics of this compound vary under different catalyst conditions?
- Methodological Answer : Pseudo-second-order kinetics (rate constants k = 0.02–0.05 min<sup>−1</sup>, R<sup>2</sup> > 0.9) are observed using N,S-TiO2/silica composites under UV irradiation. Variables like catalyst loading (0.5–2.0 g·L<sup>−1</sup>) and pH (6–8) are optimized via Langmuir-Hinshelwood models, with degradation pathways confirmed by LC-MS detection of hydroxylated intermediates .
Properties
CAS No. |
6638-91-1 |
---|---|
Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H19NO/c18-16-14(12-17-10-4-1-5-11-17)9-8-13-6-2-3-7-15(13)16/h2-3,6-9,18H,1,4-5,10-12H2 |
InChI Key |
LYBPBRBKERCUNO-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3C=C2)O |
Key on ui other cas no. |
6638-91-1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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